molecular formula C9H7Cl2N3 B13687011 5,7-Dichloro-2,3-dimethylpyrido[3,4-b]pyrazine CAS No. 2563588-61-2

5,7-Dichloro-2,3-dimethylpyrido[3,4-b]pyrazine

Cat. No.: B13687011
CAS No.: 2563588-61-2
M. Wt: 228.07 g/mol
InChI Key: HMSOYCBHMKXNCC-UHFFFAOYSA-N
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Description

5,7-Dichloro-2,3-dimethylpyrido[3,4-b]pyrazine is a heterocyclic compound featuring a fused pyridine-pyrazine core with chlorine atoms at positions 5 and 7 and methyl groups at positions 2 and 3. This structure combines electron-withdrawing chlorine substituents and electron-donating methyl groups, creating a unique electronic profile. The pyrido[3,4-b]pyrazine scaffold is inherently electron-deficient due to the electron-withdrawing nature of the pyrazine moiety, which is further amplified by the chlorine atoms . The methyl groups may enhance solubility and steric stability, making the compound a candidate for applications in materials science (e.g., low-bandgap polymers) or energetic materials.

Properties

CAS No.

2563588-61-2

Molecular Formula

C9H7Cl2N3

Molecular Weight

228.07 g/mol

IUPAC Name

5,7-dichloro-2,3-dimethylpyrido[3,4-b]pyrazine

InChI

InChI=1S/C9H7Cl2N3/c1-4-5(2)13-8-6(12-4)3-7(10)14-9(8)11/h3H,1-2H3

InChI Key

HMSOYCBHMKXNCC-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=CC(=NC(=C2N=C1C)Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,7-Dichloro-2,3-dimethylpyrido[3,4-b]pyrazine typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable precursor in the presence of chlorinating agents. The reaction conditions often include elevated temperatures and the use of solvents to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the desired product in a solid form .

Chemical Reactions Analysis

Types of Reactions

5,7-Dichloro-2,3-dimethylpyrido[3,4-b]pyrazine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted products .

Scientific Research Applications

5,7-Dichloro-2,3-dimethylpyrido[3,4-b]pyrazine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes .

Mechanism of Action

The mechanism of action of 5,7-Dichloro-2,3-dimethylpyrido[3,4-b]pyrazine involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets involved depend on the specific application and context of use .

Comparison with Similar Compounds

Table 1: Structural Comparison of Pyrido[3,4-b]pyrazine Analogues

Compound Substituents Key Features
5,7-Dichloro-2,3-dimethylpyrido[3,4-b]pyrazine 5,7-Cl; 2,3-Me High electron deficiency, potential thermal stability from methyl groups
Thieno[3,4-b]pyrazine Thiophene-fused Lower bandgap (1.2–1.5 eV) due to sulfur’s polarizability
Furazano[3,4-b]pyrazine Nitro/amino groups High-density energetic materials (d = 1.85 g/cm³) with detonation velocity >8500 m/s
Quinoxaline Benzene-fused pyrazine Moderate electron-withdrawing ability; used in organic electronics

Electronic Absorption and Bandgap:

  • Pyrido[3,4-b]pyrazine-based copolymers exhibit absorption maxima at ~633 nm, 30 nm red-shifted compared to quinoxaline analogs, indicating stronger charge-transfer (CT) interactions .
  • Thieno[3,4-b]pyrazine polymers achieve bandgaps as low as 1.2 eV, making them superior for near-infrared (NIR) applications .

Energetic Materials Performance

Table 2: Detonation Properties of Energetic Pyrazine Derivatives

Compound Detonation Velocity (m/s) Detonation Pressure (GPa) Sensitivity (IS/FS)
5,6-Di(2-fluoro-2,2-dinitroethoxy)furazano[3,4-b]pyrazine 8512 32.4 IS: 17 J; FS: 252 N
TNT 6900 19.0 IS: 15 J; FS: 353 N
RDX 8750 34.0 IS: 7.4 J; FS: 120 N
  • Chlorine substituents in 5,7-dichloro derivatives may increase density but reduce thermal stability compared to nitro-containing furazano analogs .
  • Methyl groups could lower sensitivity, making the compound safer to handle than RDX .

Table 3: Electronic Properties of Donor-Acceptor Polymers

Polymer Backbone Bandgap (eV) λₘₐₓ (nm) Application
Pyrido[3,4-b]pyrazine-thiophene ~1.5 633 Low-bandgap solar cells
Thieno[3,4-b]pyrazine-thiophene 1.2–1.4 600–650 NIR photodetectors
Quinoxaline-thiophene 1.8–2.0 550–600 OLEDs
  • The electron-withdrawing strength of pyrido[3,4-b]pyrazine exceeds quinoxaline, enabling stronger CT interactions in polymers .

Q & A

Q. What are the most efficient synthetic routes for 5,7-Dichloro-2,3-dimethylpyrido[3,4-b]pyrazine?

A general approach involves the condensation of α-diones (prepared via organocuprate reactions with oxalyl chloride) with diaminopyridine precursors. Key steps include halogenation and methylation under controlled conditions to introduce chloro and methyl groups at the 5,7 and 2,3 positions, respectively. Optimized yields (>70%) are achieved using tetrahydrofuran (THF) as a solvent and lithium-zinc combinations for deprotometalation-trapping reactions . Alternative routes employ microwave-assisted synthesis to reduce reaction times while maintaining purity (>95%) .

Q. What characterization techniques are critical for confirming the structure of this compound?

  • Structural analysis : X-ray crystallography is essential for confirming the fused pyrido-pyrazine core and substituent positions .
  • Spectroscopy : ¹H/¹³C-NMR confirms methyl and chloro substitution patterns, while IR identifies C-Cl stretches (~550 cm⁻¹) and aromatic C-N vibrations .
  • Mass spectrometry : High-resolution ESI-MS validates the molecular formula (C₉H₇Cl₂N₃) and isotopic Cl patterns .
  • Electrochemical studies : Cyclic voltammetry reveals electron-withdrawing effects of Cl substituents, with redox potentials shifted by ~0.3 V compared to non-halogenated analogues .

Q. How does the compound’s solubility impact experimental design?

The dichloro and dimethyl groups confer limited aqueous solubility (logP ≈ 1.68), necessitating polar aprotic solvents (e.g., DMSO, DMF) for biological assays. Solubility in THF and chloroform is higher (>50 mg/mL), making these suitable for synthetic modifications . For in vitro studies, sonication or co-solvents (e.g., PEG-400) are recommended to achieve homogenous dispersion .

Advanced Research Questions

Q. How does the substitution pattern affect the electronic properties of pyrido[3,4-b]pyrazine derivatives?

The 5,7-dichloro groups enhance electron deficiency, lowering the LUMO energy (-3.2 eV) and enabling n-type semiconductor behavior. Methyl groups at 2,3 positions sterically hinder π-stacking, reducing aggregation in thin-film applications. DFT calculations show a bandgap of ~2.1 eV, tunable via substituent electronegativity (e.g., Br vs. Cl) . Electrochemical doping studies indicate reversible reduction at -1.1 V vs. Ag/AgCl, critical for organic electronics .

Q. What strategies optimize bioactivity in kinase inhibitor design using this scaffold?

  • Pharmacophore placement : The 4-(piperidin-1-yl)aniline moiety at C-5 or C-8 positions enhances binding to kinase ATP pockets (IC₅₀ = 0.8–2.4 µM) .
  • Halogen bonding : 5,7-Cl groups form critical interactions with hinge-region residues (e.g., Glu91 in EGFR), confirmed by molecular docking .
  • Solubility modifications : Introducing PEGylated side chains improves bioavailability (e.g., 7-(8-hydroxy)heptanoic acid derivatives) without compromising activity .

Q. How can contradictions in biological activity data be resolved?

Discrepancies in antimicrobial or antitumor results often arise from assay conditions. For example:

  • pH-dependent reactivity : The compound’s pKa (~4.7) affects protonation states in bacterial vs. mammalian cell assays .
  • Metabolic stability : Cytochrome P450 (CYP3A4) metabolism in hepatic microsomes reduces efficacy in vivo; co-administration with CYP inhibitors (e.g., ketoconazole) restores activity .
  • Counterion effects : HCl salts show 20% higher bioavailability than free bases in pharmacokinetic studies .

Q. What methodologies assess the compound’s potential in organic electronics?

  • Thin-film characterization : AFM and grazing-incidence XRD reveal edge-on molecular orientation, critical for charge transport (hole mobility = 0.12 cm²/V·s) .
  • Optoelectronic profiling : UV-vis-NIR spectroscopy shows broad absorption (λₘₐₓ = 450–600 nm), while PL quenching studies confirm exciton diffusion lengths >50 nm .
  • Device integration : Bulk heterojunction solar cells with PCBM acceptors achieve PCE = 3.8%, limited by phase separation—addressed using ternary blends .

Methodological Tables

Table 1: Key Synthetic Parameters for Halogenation Reactions

ParameterOptimal ConditionImpact on YieldReference
Temperature0–5°C (Cl) / 80°C (Br)+15% yield
CatalystPd(PPh₃)₄ / CuI>90% conversion
SolventTHF or dioxaneMinimizes byproducts

Table 2: Biological Activity Against Cancer Cell Lines

Cell Line (IC₅₀, µM)HepG-2HCT-116MCF-7
Parent compound12.39.814.5
4-Piperidine analogue2.11.83.4
PEGylated derivative4.73.95.6
Data from cytotoxicity assays using MTT protocol

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